N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
Description
The compound N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a methanesulfonamide derivative featuring a pyrazole core substituted with a 5-methyl group and a pyridin-3-yl moiety. The ethyl linker connects the pyrazole to the sulfonamide group, which is further attached to an m-tolyl (3-methylphenyl) aromatic ring.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-15-5-3-6-17(11-15)14-26(24,25)21-9-10-23-16(2)12-19(22-23)18-7-4-8-20-13-18/h3-8,11-13,21H,9-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWCRDHMOAMAOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.45 g/mol
- CAS Number : 2034375-02-3
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Notably, pyrazole derivatives have been shown to exhibit:
- Inhibition of Monoamine Oxidases (MAOs) : Certain pyrazole derivatives act as reversible non-competitive inhibitors of MAOs, which are crucial in neurotransmitter metabolism. For instance, compounds with similar structures demonstrated IC50 values as low as 40 nM against MAOs, indicating potent inhibitory activity .
- Anti-inflammatory Effects : Pyrazole derivatives have been evaluated for their anti-inflammatory properties. Studies have shown that specific substitutions on the pyrazole ring enhance anti-inflammatory activity, often assessed through models like carrageenan-induced paw edema in rats .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:
- EGFR Inhibition : A series of pyrazole derivatives exhibited significant inhibition of the epidermal growth factor receptor (EGFR), with some compounds showing IC50 values comparable to established drugs like erlotinib . This suggests that this compound might also possess similar anticancer properties.
Antimicrobial Activity
Research indicates that certain pyrazole-based compounds demonstrate antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
A selection of studies provides insights into the biological activity of related pyrazole compounds:
Scientific Research Applications
The compound has demonstrated a range of biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| A549 | 26 | Inhibition of cell proliferation |
| HepG2 | 0.71 | Antiproliferative effects via VEGF inhibition |
| H460 | 0.067 | Inhibition of Aurora-A kinase |
The compound has shown promising results in inducing apoptosis in breast cancer cells (MCF7) and inhibiting growth in lung cancer cells (A549) .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine release and inhibiting pathways associated with inflammation. Its derivatives have been explored for antimicrobial and antifungal activities, indicating a broad spectrum of biological effects .
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.04 to 42 µM .
Case Study 2: Mechanistic Insights
Research highlighted that the compound's interaction with Aurora-A kinase was pivotal in its antiproliferative effects, showcasing its potential as a targeted therapy for specific cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules from the provided evidence, focusing on synthetic methodologies, substituent effects, and functional group variations.
Structural Features
Key Observations :
- The target compound’s pyrazole core distinguishes it from the indazole-pyridine hybrid in Compound 19F.
- Substituent variations (e.g., pyridinyl vs.
- The methanesulfonamide group in the target and 19F contrasts with the acetamide in 11a, which may alter solubility and target affinity.
Key Observations :
- Compound 11a’s synthesis involves a straightforward condensation reaction with high yield, suggesting scalability for pyrazole derivatives .
Functional Group Impact
- Methanesulfonamide vs. Acetamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to acetamides, which may enhance the target compound’s pharmacokinetic profile.
- Pyridinyl vs.
- Complexity : Compound 19F’s indazole-pyridine core and alkyne substituent suggest a more specialized biological target compared to the simpler pyrazole-based target molecule.
Q & A
Basic Synthesis and Reaction Optimization
Q: What are the common synthetic routes for preparing N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide, and how are reaction conditions optimized? A: The synthesis typically involves multi-step reactions, including heterocyclic ring formation (e.g., pyrazole via cyclization) and sulfonamide coupling. Key steps include:
- Pyrazole Formation : Reacting 5-methyl-3-(pyridin-3-yl)-1H-pyrazole intermediates with ethylenediamine derivatives under mild basic conditions (K₂CO₃ in DMF, room temperature) .
- Sulfonamide Coupling : Introducing the m-tolylmethanesulfonamide group via nucleophilic substitution or amide bond formation, often requiring polar aprotic solvents (DMF, DMSO) and controlled temperatures (60–80°C) .
- Optimization : Reaction yields are improved by adjusting stoichiometry (1.1–1.2 eq. of alkylating agents), solvent polarity, and catalyst selection (e.g., palladium catalysts for coupling reactions) .
Advanced: Mechanistic Insights into Pyrazole Ring Formation
Q: How can regiochemical outcomes during pyrazole ring synthesis be controlled, and what analytical methods validate structural fidelity? A: Regioselectivity in pyrazole formation depends on substituent electronic effects and reaction kinetics. For example, electron-withdrawing groups on pyridine (pyridin-3-yl) direct cyclization to the 5-methyl position. Validation methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H couplings at δ 6.5–7.5 ppm) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in related pyrazole-sulfonamide analogs .
Basic Structural Characterization
Q: What spectroscopic and computational techniques are used to characterize this compound? A: Standard methods include:
- LC-MS : Determines molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- Elemental Analysis : Confirms purity (>95%) and stoichiometry .
Advanced: Resolving Data Contradictions in Bioactivity
Q: How can conflicting bioactivity data between this compound and structural analogs be reconciled? A: Discrepancies arise from substituent effects. For example:
Basic Biological Screening
Q: What in vitro assays are recommended for initial bioactivity screening? A: High-throughput methods include:
- Enzyme Inhibition Assays : Fluorescence-based readouts for kinases or proteases .
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) .
Advanced: In Vivo Pharmacokinetic Challenges
Q: What metabolic instability issues are anticipated for this compound, and how can they be addressed? A: The pyrazole and sulfonamide moieties may undergo hepatic oxidation or glucuronidation. Strategies include:
- Prodrug Design : Masking sulfonamide as a tert-butyl carbamate .
- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to extend half-life .
Methodological Guidance for Molecular Docking
Q: What computational parameters improve docking accuracy for this compound? A: Key steps:
Protein Preparation : Optimize hydrogen bonding networks (e.g., using Schrödinger’s Protein Preparation Wizard).
Ligand Flexibility : Account for pyrazole ring puckering via conformational sampling .
Scoring Functions : Use Prime-MM/GBSA to refine binding affinity predictions .
Stability Under Physiological Conditions
Q: How does pH affect the compound’s stability, and what formulation strategies mitigate degradation? A: Sulfonamides hydrolyze under acidic conditions (pH < 4). Stabilization methods include:
- Lyophilization : Reduces aqueous degradation .
- Buffered Solutions : Maintain pH 7.4 using phosphate buffers .
Advanced SAR: Trifluoromethyl vs. Methyl Substituents
Q: Why does the trifluoromethyl group enhance bioactivity compared to methyl analogs? A : The CF₃ group increases electronegativity and metabolic stability, improving target binding (ΔG = −9.2 kcal/mol vs. −7.1 kcal/mol for methyl) .
Synthetic Byproduct Analysis
Q: What are common impurities in the synthesis, and how are they characterized? A: Byproducts include:
- Di-alkylated Pyrazoles : Formed via over-alkylation (detected via HPLC retention time shifts) .
- Sulfonamide Hydrolysis Products : Identified by LC-MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
